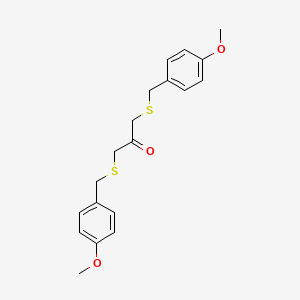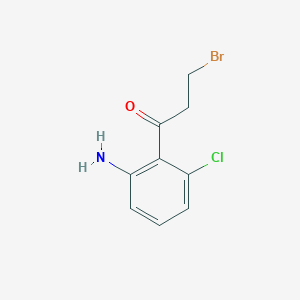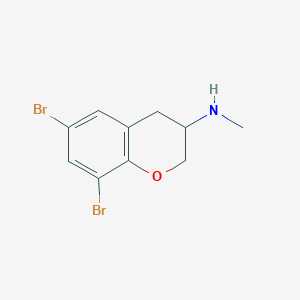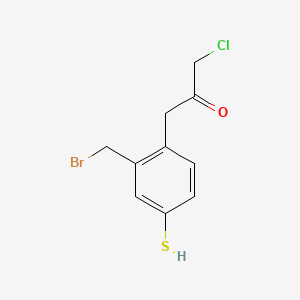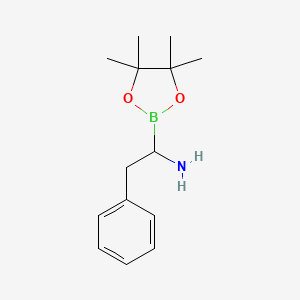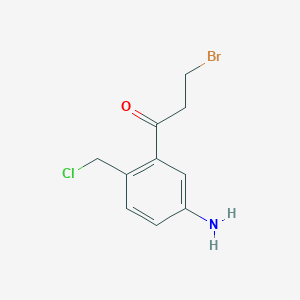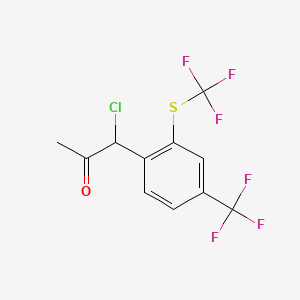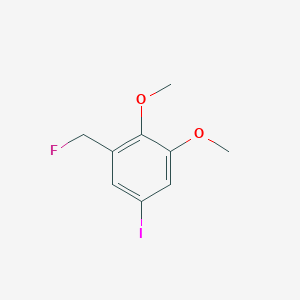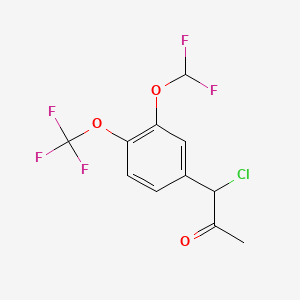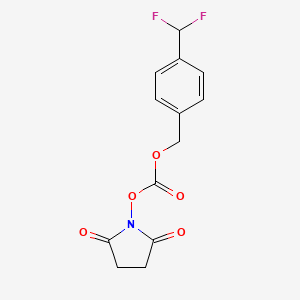
4-(Difluoromethyl)benzyl (2,5-dioxopyrrolidin-1-yl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)benzyl (2,5-dioxopyrrolidin-1-yl) carbonate is a chemical compound with the molecular formula C13H11F2NO5 and a molecular weight of 299.23 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a benzyl moiety, which is further linked to a pyrrolidin-1-yl carbonate group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-(Difluoromethyl)benzyl (2,5-dioxopyrrolidin-1-yl) carbonate involves several steps. One common method includes the reaction of 4-(difluoromethyl)benzyl alcohol with 2,5-dioxopyrrolidin-1-yl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Análisis De Reacciones Químicas
4-(Difluoromethyl)benzyl (2,5-dioxopyrrolidin-1-yl) carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)benzyl (2,5-dioxopyrrolidin-1-yl) carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the protection of functional groups and as an intermediate in the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)benzyl (2,5-dioxopyrrolidin-1-yl) carbonate involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbonate group can undergo hydrolysis, releasing active intermediates that interact with target molecules, modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
4-(Difluoromethyl)benzyl (2,5-dioxopyrrolidin-1-yl) carbonate can be compared with other similar compounds such as:
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: This compound lacks the difluoromethyl group, resulting in different chemical and biological properties.
4-(Hydroxymethyl)phenol: This compound has a hydroxymethyl group instead of a difluoromethyl group, leading to variations in reactivity and applications.
1-Benzylimidazolidine-2,4-dione: This compound contains an imidazolidine ring, which imparts different chemical characteristics compared to the pyrrolidin-1-yl carbonate group.
Propiedades
Fórmula molecular |
C13H11F2NO5 |
|---|---|
Peso molecular |
299.23 g/mol |
Nombre IUPAC |
[4-(difluoromethyl)phenyl]methyl (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C13H11F2NO5/c14-12(15)9-3-1-8(2-4-9)7-20-13(19)21-16-10(17)5-6-11(16)18/h1-4,12H,5-7H2 |
Clave InChI |
KTZSZRCHPKEEIU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)OCC2=CC=C(C=C2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


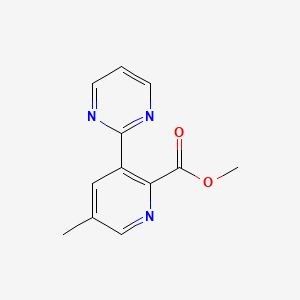
![1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride](/img/structure/B14058686.png)
